molecular formula C16H14 B1619752 2,3-Dimethylphenanthrene CAS No. 3674-65-5

2,3-Dimethylphenanthrene

Cat. No.: B1619752
CAS No.: 3674-65-5
M. Wt: 206.28 g/mol
InChI Key: QVRDLHPBZKOROD-UHFFFAOYSA-N
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Description

2,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 3 positions of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenanthrene can be synthesized through a series of chemical reactions involving directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regioselective introduction of methyl groups at the desired positions on the phenanthrene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The process typically includes steps such as metalation, coupling reactions, and purification to obtain the desired product in gram quantities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.

    Substitution: Bromine is used for electrophilic halogenation reactions.

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenanthrene involves its interaction with biological systems, leading to various effects:

Comparison with Similar Compounds

2,3-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes, such as:

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on its behavior and applications compared to other dimethylated phenanthrenes.

Properties

IUPAC Name

2,3-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRDLHPBZKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190197
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-65-5
Record name Phenanthrene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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